2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline
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Overview
Description
2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyclopropoxyaniline with formaldehyde and a secondary amine under acidic conditions to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts and solvents are selected to enhance the reaction rate and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The cyclopropoxy group may contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: Shares the aminomethyl group but differs in the overall structure and functional groups.
2-(Aminomethyl)pyridine: Contains a similar aminomethyl group but has a pyridine ring instead of a cyclopropoxy and methylaniline moiety.
Uniqueness
2-(Aminomethyl)-5-cyclopropoxy-N-methylaniline is unique due to the combination of its aminomethyl, cyclopropoxy, and methylaniline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-13-11-6-10(14-9-4-5-9)3-2-8(11)7-12/h2-3,6,9,13H,4-5,7,12H2,1H3 |
InChI Key |
BTOHGQOHYOWUMT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
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